molecular formula C18H17N5S B11555348 6-amino-2-ethyl-8-(thiophen-2-yl)-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

6-amino-2-ethyl-8-(thiophen-2-yl)-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

Cat. No.: B11555348
M. Wt: 335.4 g/mol
InChI Key: RUBWMWXAKBDPHG-UHFFFAOYSA-N
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Description

6-Amino-2-ethyl-8-(thiophen-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile is a complex organic compound with the molecular formula C18H17N5S This compound is characterized by its unique structure, which includes an isoquinoline core, a thiophene ring, and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-ethyl-8-(thiophen-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated isoquinoline intermediate.

    Addition of Nitrile Groups: The nitrile groups can be added through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the isoquinoline-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrile groups, converting them to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-amino-2-ethyl-8-(thiophen-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of nitrile groups allows for strong binding interactions with active sites, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-ethyl-8-(phenyl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.

    6-Amino-2-ethyl-8-(pyridin-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 6-amino-2-ethyl-8-(thiophen-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

6-amino-2-ethyl-8-thiophen-2-yl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C18H17N5S/c1-2-23-6-5-12-13(8-19)17(22)18(10-20,11-21)16(14(12)9-23)15-4-3-7-24-15/h3-5,7,14,16H,2,6,9,22H2,1H3

InChI Key

RUBWMWXAKBDPHG-UHFFFAOYSA-N

Canonical SMILES

CCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CS3

Origin of Product

United States

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